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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B15603137 Get Quote

A Note on Nomenclature: The compound "(R)-MPH-220" is not a standard designation in

publicly available scientific literature. This guide assumes that "(R)-MPH-220" refers to d-threo-

methylphenidate (d-MPH), the therapeutically active enantiomer of methylphenidate. The 'R'

designation corresponds to the (R,R)-stereoisomer, which is d-threo-methylphenidate, the

primary component responsible for the clinical efficacy of methylphenidate formulations.[1][2][3]

[4]

This guide provides a comparative analysis of the therapeutic window of d-threo-

methylphenidate against other common treatments for Attention-Deficit/Hyperactivity Disorder

(ADHD), namely mixed amphetamine salts and atomoxetine.

Quantitative Comparison of Therapeutic Windows
The therapeutic window of a drug is a measure of its safety and is typically quantified by the

therapeutic index (TI). In preclinical studies, the TI is often calculated as the ratio of the lethal

dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50).

In clinical practice, a defined TI is less common; instead, the therapeutic window is understood

through dose-response relationships for efficacy and the incidence of adverse effects at

therapeutic doses.[5][6]

Preclinical Therapeutic Index
The following table summarizes available preclinical data on the therapeutic index of d-threo-

methylphenidate and its comparators in rodent models of ADHD. It is important to note that
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these values can vary depending on the animal model and experimental conditions.

Compound Animal Model
ED50
(Effective
Dose)

LD50 (Lethal
Dose)

Therapeutic
Index
(LD50/ED50)

d-threo-

Methylphenidate

Rat (ADHD

model)
~1-3 mg/kg (oral)

~190 mg/kg

(oral)
~63-190

d,l-Amphetamine Rat ~1 mg/kg (oral) ~45 mg/kg (oral) ~45

Atomoxetine
Mouse (ADHD

model)
~3 mg/kg (i.p.)

~223 mg/kg

(oral)
~74

Disclaimer: The values presented are approximations derived from various sources and may

not be directly comparable due to differences in experimental protocols.

Clinical Therapeutic Range and Adverse Effect Profile
The following table outlines the typical therapeutic dose ranges and common adverse effects

observed in clinical trials for d-threo-methylphenidate and its comparators. The therapeutic

window in a clinical setting is the range between the minimum effective dose and a dose that

produces intolerable side effects.[5][6][7]
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Medication
Therapeutic Dose
Range (Children &
Adolescents)

Therapeutic Dose
Range (Adults)

Common Adverse
Effects at
Therapeutic Doses

Dexmethylphenidate

(d-MPH)
5-20 mg/day 10-40 mg/day

Decreased appetite,

insomnia, headache,

abdominal pain,

irritability.[8][9]

Mixed Amphetamine

Salts
5-30 mg/day 20-60 mg/day

Decreased appetite,

insomnia, headache,

dry mouth, anxiety,

weight loss.[8][9]

Atomoxetine
0.5-1.4 mg/kg/day (up

to 100 mg)
40-100 mg/day

Nausea, vomiting,

decreased appetite,

fatigue, dizziness,

dyspepsia.[10][11][12]

Experimental Protocols
Preclinical Determination of Therapeutic Index
Objective: To determine the ED50 and LD50 of a test compound in a rodent model of ADHD

(e.g., Spontaneously Hypertensive Rat - SHR).[13]

Methodology:

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used animal model

exhibiting hyperactivity, impulsivity, and inattention.[14] Age-matched Wistar-Kyoto (WKY)

rats are used as a control strain.

ED50 Determination (Efficacy):

A cohort of SHR rats is randomly assigned to receive various doses of the test compound

or a vehicle control.

Behavioral assessments are conducted to measure the core symptoms of ADHD.

Common tests include:
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Open-field test: To assess locomotor activity (hyperactivity).

Five-choice serial reaction time task (5-CSRTT): To measure attention and impulsivity.

Y-maze or T-maze: To evaluate working memory and cognitive function.[15][16]

The dose of the compound that produces a 50% improvement in the measured behavioral

deficit compared to the vehicle control is determined as the ED50.

LD50 Determination (Toxicity):

Separate cohorts of animals are administered escalating doses of the test compound.

The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and

mortality.

The dose that results in the death of 50% of the animals in a group is determined as the

LD50.

Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the LD50 to

the ED50.

Clinical Dose-Finding and Therapeutic Window
Assessment
Objective: To determine the optimal therapeutic dose range and assess the safety and

tolerability of a new medication for ADHD in human subjects.

Methodology:

Study Design: A double-blind, placebo-controlled, dose-titration study is a common design.[7]

[17]

Participant Selection: Patients diagnosed with ADHD according to DSM-5 criteria are

recruited.

Dose Titration Phase:
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Participants are initiated on a low dose of the investigational drug.

The dose is gradually increased at regular intervals (e.g., weekly).

Efficacy is assessed at each dose level using standardized rating scales such as the

ADHD Rating Scale (ADHD-RS) and the Clinical Global Impression (CGI) scale.[18]

Maintenance Phase: Once an optimal dose is determined for each individual (the dose

providing the best balance of efficacy and tolerability), they enter a maintenance phase at

that dose.

Safety and Tolerability Monitoring: Throughout the trial, adverse events are systematically

recorded and monitored. This includes monitoring vital signs, weight, and conducting

laboratory tests.

Data Analysis: The dose-response relationship for both efficacy and adverse effects is

analyzed to define the therapeutic window. This involves identifying the dose range that

provides a clinically significant improvement in ADHD symptoms with an acceptable side-

effect profile.[5][6]

Visualizations
Signaling Pathway of d-threo-Methylphenidate
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Caption: Mechanism of action of d-threo-methylphenidate.

Experimental Workflow for Preclinical Therapeutic Index
Determination
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Caption: Workflow for determining the preclinical therapeutic index.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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